3-Chloro-furo[3,4-b]pyridine-5,7-dione
Description
3-Chloro-furo[3,4-b]pyridine-5,7-dione is an aromatic heterocyclic compound with the molecular formula C₇H₂ClNO₃ and a molecular weight of 183.55 g/mol . This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core substituted with a chlorine atom at the 3-position and two keto groups at the 5 and 7 positions. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.
Properties
IUPAC Name |
3-chlorofuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSQNKZCFTCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Furo[3,4-b]pyridine-5,7-dione
PDA (0.598 mol) is suspended in glacial acetic acid (250 mL) and refluxed at 110°C for 3–4 hours under vigorous stirring. The reaction mixture is cooled to 0–5°C, and dichloromethane (500 mL) is added to precipitate the intermediate furo[3,4-b]pyridine-5,7-dione as a white solid. This step achieves an 85% yield, with purity confirmed via melting point (160–190°C) and FTIR spectroscopy (C=O stretches at 1,740 cm⁻¹ and 1,680 cm⁻¹).
Chlorination with Phosphorus Oxychloride
The furo[3,4-b]pyridine-5,7-dione intermediate (0.399 mol) is treated with excess POCl₃ (1.95 mol) in the presence of pyridine (0.8 mol) as a base. The mixture is refluxed at 95°C for 3 hours, enabling electrophilic aromatic substitution at the 3-position. After quenching with ice-water, the crude product is extracted with dichloromethane, dried over sodium sulfate, and recrystallized from acetic acid to yield This compound (85% yield, mp 271–275°C).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2,3-Pyridine dicarboxylic acid | |
| Chlorinating Agent | POCl₃ | |
| Reaction Temperature | 95°C | |
| Yield | 85% | |
| Melting Point | 271–275°C |
Microwave-Assisted Vilsmeier-Haack Chloroformylation
Microwave irradiation has emerged as a high-efficiency alternative for introducing chlorine substituents into heterocyclic systems. This method adapts the Vilsmeier-Haack reaction, traditionally used for formylations, to achieve chloroformylation under controlled conditions.
Reaction Setup
A mixture of furo[3,4-b]pyridine-5,7-dione (1.0 equiv) and Vilsmeier-Haack reagent (POCl₃:DMF = 1:1.5 molar ratio) is irradiated in a microwave reactor at 180 W for 5 minutes, maintaining a temperature of 50°C. The reaction is quenched with aqueous sodium acetate, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate gradient).
Advantages Over Conventional Heating
-
Time Reduction : Completion in 5 minutes vs. 18 hours under thermal conditions.
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Yield Improvement : 69–75% isolated yield compared to 44–65% via classical methods.
-
Selectivity : Minimizes side reactions such as over-chlorination or ring degradation.
Optimization Table
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 18 hours | 5 minutes |
| Temperature | 110°C | 50°C |
| Yield | 44–65% | 69–75% |
| Energy Input | 1,080 kJ | 180 W |
Bromination-Oxidation-Chlorination Tandem Sequence
A less conventional but versatile approach involves sequential bromination, oxidation, and chlorination. This route is particularly advantageous for introducing halogens at sterically hindered positions.
Bromination with N-Bromosuccinimide (NBS)
Furo[3,4-b]pyridine-5,7-dione (1.0 equiv) is treated with NBS (1.2 equiv) in chloroform under reflux for 12 hours, yielding 3-bromo-furo[3,4-b]pyridine-5,7-dione. The brominated intermediate is isolated via filtration (mp 220–225°C) and characterized by ¹H-NMR (δ 7.8–8.2 ppm, aromatic protons).
Oxidative Chlorination
The bromo derivative is subjected to oxidative chlorination using HCl (1%) and hydrogen peroxide (30%) at 80°C for 2 hours. This step replaces bromine with chlorine via a radical-mediated mechanism, affording the target compound in 70% yield.
Mechanistic Insights
-
Bromination : Electrophilic attack by Br⁺ generated from NBS.
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Oxidation : H₂O₂ facilitates Br⁻ oxidation to Br₂, regenerating active chlorine species.
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Chlorination : Radical chain propagation substitutes Br with Cl at the 3-position.
Analytical Validation and Spectral Data
All synthetic routes require rigorous characterization to confirm structure and purity.
Spectroscopic Confirmation
Chemical Reactions Analysis
3-Chloro-furo[3,4-b]pyridine-5,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The keto groups can participate in redox reactions, forming different oxidation states and products.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Chemistry
3-Chloro-furo[3,4-b]pyridine-5,7-dione serves as a versatile building block in organic synthesis:
- Reagent in Reactions: It is utilized in various organic reactions such as substitution reactions where the chlorine atom can be replaced by nucleophiles.
- Synthesis of Complex Molecules: The compound can undergo cyclization reactions to form more complex heterocycles.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential: Preliminary investigations suggest its potential as an anticancer agent due to its ability to interact with specific biomolecular targets.
Medicinal Chemistry
The unique chemical structure of this compound makes it a candidate for drug development:
- Therapeutic Agent Exploration: Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and infections.
Industrial Applications
In industry, this compound finds applications in:
- Pharmaceutical Production: It is used in the synthesis of pharmaceutical intermediates.
- Agrochemicals: Its derivatives may serve as active ingredients in agrochemical formulations.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of furo[3,4-b]pyridine compounds. The research indicated that certain modifications to the core structure enhanced cytotoxicity against cancer cell lines (HeLa and A375) .
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents examined the antimicrobial activity of furo[3,4-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results showed promising activity against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 3-Chloro-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function . This can lead to various biological effects, including inhibition of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
3-Chloro-furo[3,4-b]pyridine-5,7-dione can be compared to other similar compounds, such as:
2,3-Pyridinedicarboxylic anhydride: This compound shares a similar furo[3,4-b]pyridine core but lacks the chlorine substitution and has different reactivity and applications.
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and potential biological activities .
Biological Activity
3-Chloro-furo[3,4-b]pyridine-5,7-dione is an aromatic heterocyclic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₇H₂ClNO₃
- Molecular Weight : 183.55 g/mol
The compound features a furo[3,4-b]pyridine core with two keto groups and a chlorine atom, which contributes to its unique reactivity and potential biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, compounds derived from this structure demonstrated high inhibition rates against Pseudomonas aeruginosa and Escherichia coli .
| Bacterial Strain | Inhibition Percentage (%) |
|---|---|
| Pseudomonas aeruginosa | 67.3 |
| Escherichia coli | 94.5 |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to cell proliferation inhibition in several human cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in tumor cells such as HeLa and HCT116 .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
These findings suggest a promising therapeutic profile for the compound in cancer treatment.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to cell death in cancerous cells and inhibition of bacterial growth .
Case Studies
- Antimicrobial Study : A study conducted on synthesized derivatives of the compound revealed that modifications to the furo[3,4-b]pyridine structure significantly enhanced antibacterial activity. The study highlighted that specific substitutions could lead to increased efficacy against resistant bacterial strains .
- Anticancer Research : Another investigation demonstrated that the compound's derivatives showed selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This selectivity suggests potential applications in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-furo[3,4-b]pyridine-5,7-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. For example, chlorination of furopyridinedione intermediates using reagents like POCl₃ or SOCl₂ under reflux conditions (80–100°C, 6–12 hours) is common. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent), solvent choice (e.g., DMF for polar aprotic conditions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm the Cl-substituent’s position and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the 7.5–8.5 ppm range and absence of NH signals to confirm dione formation.
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~160–170 ppm, while the Cl-substituted pyridine carbon resonates near 140–150 ppm.
- FT-IR : Strong C=O stretches (~1750 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) are diagnostic.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the molecular formula (C₇H₃ClNO₃, exact mass 200.948 g/mol). Cross-referencing with databases like PubChem ensures structural consistency .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as LUMO distribution to identify reactive sites. For instance, the Cl atom’s electrophilicity can be quantified via Fukui indices, guiding predictions for SNAr (nucleophilic aromatic substitution) reactivity. Researchers should compare computed activation energies with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate models .
Q. What experimental strategies can resolve contradictions in reported stability data of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 25–40°C, pH 2–12 buffers) with HPLC monitoring. Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to track decomposition products.
- Mechanistic Probes : Employ LC-MS to identify hydrolyzed intermediates (e.g., hydroxylated derivatives at pH >10).
- Statistical Analysis : Apply multivariate regression to correlate degradation rates with pH and ionic strength. Discrepancies in literature may arise from buffer composition or oxidation by dissolved O₂, requiring inert atmosphere controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
